molecular formula C9H9NO2 B13932265 6-Cyclopropoxynicotinaldehyde

6-Cyclopropoxynicotinaldehyde

Katalognummer: B13932265
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: ZYLUIIHESCXRCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a cyclopropyloxy group at the 6-position and an aldehyde group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde typically involves the introduction of the cyclopropyloxy group to the pyridine ring followed by the formation of the aldehyde group. One common method involves the nucleophilic addition of cyclopropyl alcohol to a pyridine derivative, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step .

Industrial Production Methods

Industrial production of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid

    Reduction: 6-(Cyclopropyloxy)-3-pyridinemethanol

    Substitution: Products depend on the nucleophile used, such as 6-(Cyclopropyloxy)-3-pyridineamine

Wissenschaftliche Forschungsanwendungen

6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Wirkmechanismus

The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyloxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Methoxy)-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a cyclopropyloxy group.

    6-(Ethoxy)-3-pyridinecarboxaldehyde: Similar structure but with an ethoxy group instead of a cyclopropyloxy group.

    6-(Cyclopropyloxy)-2-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 2-position instead of the 3-position.

Uniqueness

6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

6-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2

InChI-Schlüssel

ZYLUIIHESCXRCB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=NC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.